(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
CAS No.: 62234-28-0
Cat. No.: VC20756352
Molecular Formula: C10H14N2O4S
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid - 62234-28-0](/images/no_structure.jpg)
CAS No. | 62234-28-0 |
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Molecular Formula | C10H14N2O4S |
Molecular Weight | 258.3 g/mol |
IUPAC Name | (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
Standard InChI | InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m1/s1 |
Standard InChI Key | NOFBBVASBDIESZ-SECBINFHSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C[NH3+])C(=O)[O-] |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C[NH3+])C(=O)[O-] |
Chemical Structure and Properties
Molecular Identity
(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid features a chiral center at the C-2 position with an R-configuration. The compound contains a primary amine group at the C-3 position, a carboxylic acid group, and a sulfonamide linkage connecting the amino acid backbone to a 4-methylphenyl (p-tolyl) group. This structure combines elements of amino acid chemistry with sulfonamide functionality, creating a molecule with diverse chemical properties and potential applications.
Physical and Chemical Properties
Based on the analysis of similar compounds, the following properties can be attributed to (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid:
The compound contains multiple functional groups that can participate in hydrogen bonding and other intermolecular interactions. The carboxylic acid group can undergo typical acid-base reactions, while the primary amine can act as a nucleophile in various chemical transformations.
Structural Characteristics
Configuration and Conformation
The R-configuration at the C-2 position is a critical structural feature that distinguishes this compound from its enantiomer. This stereochemistry may significantly influence its biological activity and interactions with chiral biological targets such as enzymes and receptors. The compound likely adopts specific conformations stabilized by intramolecular hydrogen bonding between its functional groups.
Functional Group Analysis
The compound contains several key functional groups:
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A primary amine at the C-3 position
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A sulfonamide linkage (-SO2NH-)
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A carboxylic acid group
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A 4-methylphenyl (p-tolyl) aromatic ring
Synthetic Approaches
General Synthetic Routes
Synthesis of (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid typically involves the reaction of a protected form of (2R)-3-amino-2-aminopropanoic acid (D-diaminopropionic acid) with 4-methylphenylsulfonyl chloride (tosyl chloride) under controlled conditions. Alternative approaches may include:
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Stereoselective synthesis starting from appropriate chiral precursors
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Resolution of racemic mixtures to obtain the pure R-enantiomer
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Enzymatic approaches using stereoselective biocatalysts
Purification and Characterization
After synthesis, the compound can be purified using techniques such as recrystallization, column chromatography, or preparative HPLC. Characterization typically involves:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification
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Infrared spectroscopy for functional group identification
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X-ray crystallography for absolute configuration determination
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Chiral HPLC for enantiomeric purity assessment
Chemical Reactivity
Reactivity Profile
The compound's reactivity is primarily dictated by its functional groups:
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The carboxylic acid group can participate in esterification, amidation, and salt formation
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The primary amine can undergo N-acylation, N-alkylation, and imine formation
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The sulfonamide NH can act as a weak acid in the presence of strong bases
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The aromatic ring can participate in electrophilic aromatic substitution reactions
Stability Considerations
The compound likely exhibits good stability under normal conditions but may be sensitive to:
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Strong oxidizing agents that could affect the amine group
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Strong bases that might hydrolyze the sulfonamide linkage
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High temperatures that could lead to decomposition
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Extended exposure to UV light, which might cause photodegradation
Biological Significance
Structural Relationship to Natural Amino Acids
(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid can be viewed as a modified version of D-diaminopropionic acid, where one amino group has been derivatized with a 4-methylphenylsulfonyl group. This modification significantly alters the compound's properties compared to natural amino acids, potentially conferring unique biological activities .
Analytical Methods
Identification Techniques
Several analytical techniques can be employed for the identification and characterization of (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid:
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Spectroscopic Methods:
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UV-Vis spectroscopy: Detection of the aromatic ring and other chromophores
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IR spectroscopy: Identification of functional groups (NH, COOH, SO2)
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NMR spectroscopy: Structural confirmation and determination of stereochemistry
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Chromatographic Methods:
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HPLC with various detection methods (UV, MS)
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TLC for preliminary analysis and reaction monitoring
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Chiral chromatography for enantiomeric purity assessment
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Applications and Relevance
Research Applications
(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid and related compounds may serve as valuable tools in biochemical and medicinal research:
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As building blocks in the synthesis of peptidomimetics
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As probes for studying enzyme mechanisms
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As chiral auxiliaries in asymmetric synthesis
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In structure-activity relationship studies of sulfonamide-containing compounds
Supplier | Product Name | Purity | Package Size | Price (USD) |
---|---|---|---|---|
Matrix Scientific | Similar compound | Not specified | 500 mg | $168 |
AK Scientific | Similar compound | Not specified | 500 mg | $276 |
American Custom Chemicals | Similar compound | 95.00% | 500 mg | $646.22 |
American Custom Chemicals | Similar compound | 95.00% | 1 g | $671.75 |
Future Research Directions
Future research on (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid might focus on:
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Comprehensive evaluation of its biological activities
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Development of more efficient synthetic routes
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Investigation of its potential as a building block for peptidomimetics
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Exploration of structure-activity relationships through systematic modifications
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Assessment of its potential applications in medicinal chemistry and drug discovery
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